

Application Notes and Protocols for GSK1795091 as a Vaccine Adjuvant in Mice

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Compound of Interest

Compound Name: GSK1795091

Cat. No.: B1672362

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These application notes provide a comprehensive overview of the use of **GSK1795091**, a synthetic Toll-like receptor 4 (TLR4) agonist, as a vaccine adjuvant in murine models. The information compiled herein is intended to guide the design and execution of immunological studies to evaluate the adjuvant properties of **GSK1795091** in enhancing immune responses to various antigens.

Introduction

GSK1795091 is a potent and selective synthetic TLR4 agonist that has demonstrated significant immunoadjuvant activity in preclinical studies. By activating the TLR4 signaling pathway, **GSK1795091** stimulates innate immune cells, leading to the production of pro-inflammatory cytokines and the promotion of a robust adaptive immune response. These characteristics make it a promising candidate for use as an adjuvant in vaccines against infectious diseases and cancer.

Mechanism of Action

GSK1795091 functions as an immunological stimulator by binding to and activating TLR4, a key pattern recognition receptor of the innate immune system. This activation primarily occurs on antigen-presenting cells (APCs) such as dendritic cells (DCs), monocytes, and macrophages. The subsequent signaling cascade results in the production of a range of pro-inflammatory cytokines, including interferon-gamma (IFN- γ), tumor necrosis factor-alpha (TNF-

α), and various interleukins (IL-1 β , IL-6, IL-12). This cytokine milieu promotes the development of a T helper 1 (Th1) biased immune response, which is crucial for cell-mediated immunity against intracellular pathogens and tumors. Furthermore, studies have indicated that intranasal administration of **GSK1795091** with an influenza antigen can promote the generation of polyfunctional antigen-specific Th17 cells.

Data Presentation

The following tables summarize the quantitative effects of **GSK1795091** as a vaccine adjuvant in mice based on available preclinical data.

Experiment	Antigen	Adjuvant Dose & Route	Key Findings	Reference
Influenza Vaccine	Detergent split-influenza antigen (H3N2)	0.1 μ g/mouse , intranasal	Significantly higher IgA titers in a dose-dependent manner compared to non-adjuvanted controls. Promoted antigen-specific IgG and IgA antibody responses.	[1]
Cancer Immunotherapy	Tumor Model	25 μ g/mouse , intravenous (once weekly for 3 doses)	Inhibited tumor growth and resulted in long-term survival.	[1]

Immune Response Parameter	Effect of GSK1795091 Adjuvant	Cell Types Involved	Key Cytokines
Humoral Immunity	Enhanced antigen-specific IgG and IgA production.	B cells, T follicular helper cells	IL-4, IL-21
Cellular Immunity	Promotes Th1 and Th17 differentiation.	CD4+ T cells, Dendritic Cells, Macrophages	IFN- γ , TNF- α , IL-2, IL-12, IL-17A

Experimental Protocols

The following are detailed protocols for key experiments involving the use of **GSK1795091** as a vaccine adjuvant in mice. These protocols are based on established methodologies and should be adapted to specific experimental needs.

Protocol 1: Intranasal Immunization with an Influenza Vaccine

Objective: To evaluate the adjuvant effect of **GSK1795091** on the immune response to an intranasally administered influenza vaccine.

Materials:

- **GSK1795091** (CRX-601)
- Detergent split-influenza antigen (e.g., H3N2)
- Sterile, endotoxin-free phosphate-buffered saline (PBS)
- Female BALB/c or C57BL/6 mice (6-8 weeks old)
- Pipettes and sterile, pyrogen-free tips
- Anesthetic (e.g., isoflurane)

Procedure:

- Vaccine Formulation:
 - Reconstitute **GSK1795091** to a stock concentration of 100 µg/mL in sterile PBS.
 - On the day of immunization, dilute the **GSK1795091** stock solution and the influenza antigen to their final concentrations in sterile PBS. For example, to achieve a final dose of 0.1 µg of **GSK1795091** and 1 µg of antigen in a 20 µL volume, prepare a solution containing 5 µg/mL **GSK1795091** and 50 µg/mL antigen.
 - Gently mix the vaccine formulation. Prepare a control formulation with antigen only.
- Immunization:
 - Anesthetize the mice using isoflurane.
 - Hold the mouse in a supine position.
 - Carefully administer 10 µL of the vaccine formulation into each nostril using a pipette, for a total volume of 20 µL.
 - Allow the mouse to recover in a clean cage.
 - Typically, a prime immunization is followed by a booster immunization 2-3 weeks later.
- Sample Collection and Analysis:
 - Collect blood samples via tail vein or retro-orbital bleeding at desired time points (e.g., 2 weeks post-boost) to analyze serum antibody responses.
 - Perform nasal washes to collect mucosal secretions for IgA analysis.
 - Isolate splenocytes for T-cell response analysis.

Protocol 2: Intravenous Immunization with a Cancer Vaccine

Objective: To assess the systemic adjuvant activity of **GSK1795091** in a murine cancer vaccine model.

Materials:

- **GSK1795091**
- Tumor-associated antigen (TAA) or whole-cell tumor vaccine
- Sterile, endotoxin-free saline
- Syringes with 27-30 gauge needles
- Mouse restrainer

Procedure:

- Vaccine Formulation:
 - Prepare a sterile solution of **GSK1795091** and the cancer antigen in saline. For a 25 µg dose of **GSK1795091** in a 100 µL injection volume, the concentration would be 250 µg/mL.
 - Ensure the formulation is well-mixed and free of air bubbles.
- Immunization:
 - Place the mouse in a restrainer to immobilize the tail.
 - Swab the tail with alcohol to dilate the vein.
 - Carefully inject 100 µL of the vaccine formulation into the lateral tail vein.
 - Administer immunizations as per the experimental design (e.g., once weekly for three weeks).
- Monitoring and Analysis:
 - Monitor tumor growth regularly using calipers.

- Record survival data.
- At the end of the study, tumors and spleens can be harvested for immunological analysis (e.g., flow cytometry of tumor-infiltrating lymphocytes).

Protocol 3: Analysis of Antigen-Specific Antibody Responses by ELISA

Objective: To quantify antigen-specific IgG and IgA antibodies in mouse serum and mucosal secretions.

Materials:

- 96-well ELISA plates
- Antigen for coating
- Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
- Blocking buffer (e.g., PBS with 1% BSA or 5% non-fat dry milk)
- Wash buffer (e.g., PBS with 0.05% Tween-20)
- HRP-conjugated anti-mouse IgG and anti-mouse IgA detection antibodies
- TMB substrate
- Stop solution (e.g., 2N H₂SO₄)
- Microplate reader

Procedure:

- Plate Coating: Coat ELISA plates with the antigen of interest (e.g., 1-5 µg/mL in coating buffer) overnight at 4°C.
- Washing and Blocking: Wash the plates with wash buffer and then block with blocking buffer for 1-2 hours at room temperature.

- **Sample Incubation:** Add serially diluted serum or mucosal wash samples to the wells and incubate for 2 hours at room temperature.
- **Detection Antibody:** After washing, add the HRP-conjugated detection antibody and incubate for 1 hour at room temperature.
- **Substrate Development:** Wash the plates and add TMB substrate. Incubate in the dark until a blue color develops.
- **Reading:** Stop the reaction with the stop solution and read the absorbance at 450 nm.
- **Analysis:** Calculate antibody titers based on the dilution that gives an absorbance value above a predetermined cutoff.

Protocol 4: Intracellular Cytokine Staining for Th1/Th17 Cell Analysis

Objective: To identify and quantify antigen-specific Th1 (IFN- γ +) and Th17 (IL-17A+) CD4+ T cells.

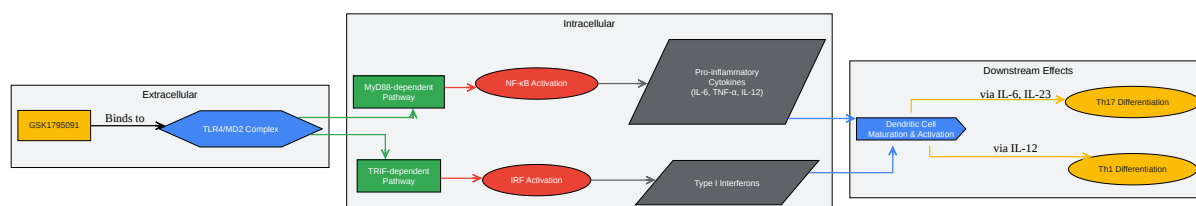
Materials:

- Splenocytes from immunized mice
- Antigen for restimulation
- Cell culture medium (e.g., RPMI-1640)
- Protein transport inhibitor (e.g., Brefeldin A or Monensin)
- Fixation and permeabilization buffers
- Fluorochrome-conjugated antibodies against CD3, CD4, IFN- γ , and IL-17A
- Flow cytometer

Procedure:

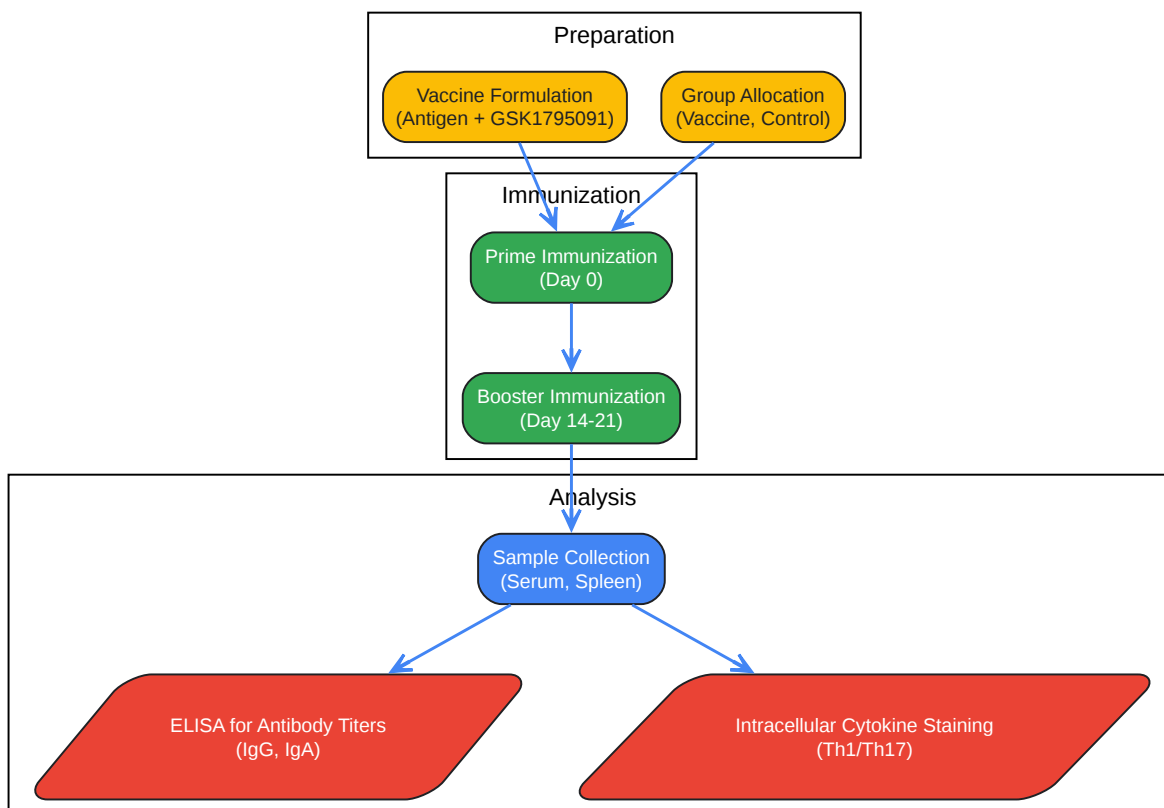
- Cell Restimulation: Isolate splenocytes and restimulate them with the specific antigen (e.g., 5-10 $\mu\text{g/mL}$) in the presence of a protein transport inhibitor for 4-6 hours.
- Surface Staining: Stain the cells with antibodies against surface markers (CD3, CD4).
- Fixation and Permeabilization: Fix the cells and then permeabilize the cell membrane using appropriate buffers.
- Intracellular Staining: Stain the cells with antibodies against intracellular cytokines (IFN- γ , IL-17A).
- Flow Cytometry: Acquire the stained cells on a flow cytometer and analyze the data to determine the percentage of CD4⁺ T cells producing IFN- γ and IL-17A.

Visualizations



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Caption: **GSK1795091** signaling pathway.



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Caption: Experimental workflow for adjuvant testing.

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References

- 1. Intracellular Staining Quick Guides | Thermo Fisher Scientific - SG [thermofisher.com]
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